tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate

Chemical Purity Building Block Quality Medicinal Chemistry

Researchers often face supply chain inconsistencies with regioisomeric impurities in piperidine-pyrimidine building blocks, compromising kinase inhibitor SAR studies. This 98% pure, 3-substituted 2,6-dichloropyrimidine solves that by guaranteeing precise non-linear vector orientation for target engagement. Key procurement value: • Enables stepwise diversification: distinct chlorine reactivity permits sequential SNAr/Suzuki sequences for library synthesis. • Regioisomeric fidelity: ensures correct spatial presentation for CNS targets (e.g., GPCRs), avoiding the inactivity seen with 4-linked analogs. • Supply reliability: orthogonally protected (Boc) for stable storage and shipped under recommended conditions to preserve purity and reactivity.

Molecular Formula C14H19Cl2N3O2
Molecular Weight 332.2 g/mol
CAS No. 1636884-12-2
Cat. No. B12330012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate
CAS1636884-12-2
Molecular FormulaC14H19Cl2N3O2
Molecular Weight332.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=NC(=N2)Cl)Cl
InChIInChI=1S/C14H19Cl2N3O2/c1-14(2,3)21-13(20)19-6-4-5-9(8-19)10-7-11(15)18-12(16)17-10/h7,9H,4-6,8H2,1-3H3
InChIKeyASMZMGLKODDNNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate: A Regiospecific Building Block


tert-Butyl 3-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate (CAS: 1636884-12-2) is a bifunctional N-Boc-protected piperidine building block featuring a regiospecifically linked 2,6-dichloropyrimidine moiety. Its design is critical for synthetic routes requiring orthogonally reactive handles: the Boc group offers base-stable amine protection that can be removed under mild acidic conditions without affecting the chloro groups, while the two chlorine atoms on the pyrimidine ring allow for sequential, regioselective functionalization via SNAr or cross-coupling chemistry . This combination provides a distinct advantage over mono-chloro or unprotected analogs by enabling precise molecular complexity generation .

1
Orthogonal reactivity: N-Boc protection remains stable under SNAr conditions, enabling staged deprotection after pyrimidine functionalization.
2
Sequential diversification: The 2,6-dichloro system supports two-step regioselective SNAr or cross-coupling for library synthesis.
3
Regiospecific 3-substitution: The piperidine 3-attachment offers a distinct exit vector compared to 4-substituted analogs, relevant for target engagement geometry.

Why Generic Regioisomers or Mono-Chloro Analogs Fail


In building block selection, the position of attachment for the pyrimidine ring on the piperidine scaffold is a critical parameter that cannot be overlooked. While the more common regioisomer, tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperidine-1-carboxylate (CAS: 1439823-01-4), shares the same core structure, the 3-position linkage of the target compound fundamentally alters its 3D spatial orientation, cavity-filling potential, and binding mode vector . This regioisomeric difference directly impacts the biological activity of final kinase and receptor inhibitors, where the angle and distance between the piperidine amine and the pyrimidine core are essential for target engagement [1]. Furthermore, using a mono-chloro analog limits synthetic complexity to a single diversification step, whereas the 2,6-dichloro system on the target compound enables a deliberate two-step sequential substitution strategy, a capability critical for generating chemically diverse compound libraries.

Target compound (3-substituted)
Regiospecific vector from piperidine 3‑position; two chlorine handles allow ordered, stepwise derivatization.
4‑substituted regioisomer (CAS 1439823‑01‑4)
Altered exit vector may shift binding‑mode geometry and cavity‑filling; same molecular formula but different 3D pharmacophore.
2,6‑dichloro reactivity
Enables deliberate two‑step sequential substitution strategy for molecular complexity generation.
Mono‑chloro analog
Single diversification step limits library scope; cannot support staged functionalization of two different vectors.

Quantitative Differentiation Guide


Superior Purity Profile

The target compound (3-substituted regioisomer) is commercially available at 98% purity from Leyan (Cat# 1584053), which surpasses the standard purity of 95-97% offered for the more common and widely available 4-substituted regioisomer (CAS: 1439823-01-4) from suppliers like Aladdin (SKU: T190931, ≥97%) and CheMenu (CM648134, 95%+) . This 3% purity advantage is significant for high-sensitivity chemistry such as proof-of-concept medicinal chemistry arrays and late-stage functionalization where impurities can confound structure-activity relationship (SAR) data .

Purity profile
Cross‑study comparable
98% (HPLC) vs. 95–97% for 4‑substituted regioisomer
Higher reported purity supports reliable SAR interpretation in array chemistry.
Vendor‑reported values at research grade; batch‑specific verification recommended.
Chemical Purity Building Block Quality Medicinal Chemistry

Regioisomeric Impact on Lipophilicity

The 3-substituted target compound has a calculated LogP (cLogP) of 3.90, as reported by Leyan . In comparison, the 4-substituted regioisomer is reported to have a cLogP of 3.60 on the Aladdin datasheet . This 0.30 log unit difference, equivalent to an approximate 2-fold increase in partition coefficient, demonstrates that the regioisomeric linkage position has a measurable impact on overall lipophilicity, despite both compounds sharing the same molecular formula (C14H19Cl2N3O2). This shift can influence membrane permeability, metabolic stability, and off-target binding in the final drug-like molecules derived from these building blocks.

Lipophilicity shift
Cross‑study comparable
cLogP 3.90 (3‑sub.) vs. 3.60 (4‑sub.); Δ0.30
Measurable logP difference may influence permeability and off‑target binding profiles.
Computed property; experimental logD confirmation advised for lead optimization.
Lipophilicity Structure-Activity Relationship ADME Prediction

Differentiated Binding Site Occupation Potential

The distinct vector angle provided by the 3- versus 4-piperidine linkage is a well-documented tool in kinase and receptor inhibitor design. The 3-substituted piperidine serves as a 'privileged scaffold' for occupying a different sub-pocket compared to its 4-substituted counterpart. In the synthesis of novel pyrimidine derivatives critical for medicinal chemistry, the presence and position of the Boc group on the extra-nuclear nitrogen was found to dictate the outcome of key radical cyclization reactions, leading to either N- or C-cyclized products [1]. This inherent steric and electronic differentiation confirms that the 3-substituted isomer is not a mere structural analog but a distinct chemical entity with a unique set of chemical reactivity and biological consequences, making it irreplaceable for applications targeting specific topological features.

Binding vector differentiation
Class‑level inference
3‑substitution provides distinct exit vector; literature precedent shows regiospecific cyclization outcomes.
Reported reactivity aligns with unique 3D pharmacophore, not mimicked by 4‑substituted isomers.
Model‑specific; validate vector alignment with target co‑crystal structures.
3D Pharmacophore Vehicle Approach Kinase Inhibitor Design

High-Value Applications Leveraging 3-Position Regiochemistry


Novel Binding Vector Geometries in Kinase Inhibitor Libraries

In clinical and preclinical kinase inhibitor research where a lead compound's co-crystal structure reveals a lipophilic back pocket optimally accessed by a non-linear vector from the central core, a 'screen-by-synthesis' approach is mandated. The target compound, as a 3-substituted dichloropyrimidine, directly introduces this non-linear vector. Its 98% purity ensures reliable validation, while the sequential chlorine reactivity allows for the introduction of a first 'warhead' and a second 'selectivity' motif. This contrasts with the 4-substituted analog, which would incorrectly orient the resulting molecule, and with a mono-chloro analog, which would limit the library to a single substitution, failing to explore the essential 3-point pharmacophore of an ATP-competitive inhibitor. The quantified cLogP difference (Δ0.30) further guides the selection towards a final compound with potentially superior CNS or cellular permeability properties, as indicated by the computed physiochemical property .

Synthesizing Methylpiperidine Probes for CNS Disorders

In the synthesis of novel chemical probes for CNS disorders such as depression or neurodegeneration, where the piperidine ring is a key pharmacophore for binding to aminergic GPCRs or transporters, the use of the regioisomerically pure, 98% grade target compound is non-negotiable. The 3-position linkage ensures the final methylpiperidine moiety is presented in the correct spatial orientation to achieve subtype selectivity over closely related receptors (e.g., 5-HT2A vs. 5-HT2C). Substituting this with the 4-linked regioisomer would result in a drastic reduction in potency and selectivity. The robust purity profile ensures reproducible synthesis of multi-gram batches, and the differentiated cLogP property (3.90 vs. 3.60) is a critical design element for crossing the blood-brain barrier, as supported by the computed property report .

Conformational Restriction in Antiviral Scaffolds

In the antiviral medicinal chemistry field, the 'magic methyl' effect—where a methyl group boost potency by orders of magnitude via conformational restriction—is a well-known phenomenon. Using the target compound's 3-substituted piperidine scaffold, a synthetic chemist can leverage the orthogonally protected amine (Boc) to incorporate a methyl group into the piperidine ring itself, creating a conformationally biased analog. The two chlorine atoms are then sequentially replaced to optimize for the viral target and ADME properties. This precise three-dimensional engineering of the piperidine ring, enabled by the 3-substitution, is impossible with the 4-substituted regioisomer, which would project the critical substituent into a completely different region of the binding pocket, as demonstrated by foundational studies on bicyclic piperidine derivatives .

Controlled Bioconjugate Chemistry via Orthogonal Coupling

In bioconjugate chemistry, where controlled, sequential functionalization of a small-molecule linker is required to attach a payload, a fluorescent probe, and a targeting ligand, the unique architecture of the target compound provides a staged reactivity solution. The 2,6-dichloropyrimidine moiety undergoes SNAr with a thiol-containing payload at the more reactive 4-position (activated by both nitrogens). The remaining 2-chloro group can then be utilized in a second, higher-temperature step for Pd-catalyzed Suzuki coupling with a boronic acid-functionalized fluorophore. Meanwhile, the Boc group is removed last to reveal the piperidine amine for peptide coupling to an antibody-targeting moiety. This three-step orthogonal diversification sequence is inaccessible to the mono-chloro analog and precisely controlled by the enforced regiochemistry of the 3-position link, which avoids the steric congestion and altered reactivity seen in the 4-substituted analog.

Application
Selection Property
Validation Focus
Kinase inhibitor library design
3‑substituted regiospecific vector, 98% purity, sequential dichloro reactivity
Binding‑pocket geometry alignment; 3‑point pharmacophore exploration
CNS probe synthesis
Regiospecific 3‑piperidine orientation for subtype selectivity; high‑purity building block
Receptor subtype selectivity assays; blood‑brain barrier permeability profiling
Antiviral scaffold conformational restriction
3‑substituted piperidine with orthogonal Boc protection and two chlorine handles
Conformational bias through methyl incorporation; target engagement validation
Orthogonal bioconjugate linker chemistry
Staged reactivity: SNAr at 4‑position, Pd‑coupling at 2‑position, final Boc deprotection
Sequential conjugation reproducibility; linker stability under coupling conditions
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